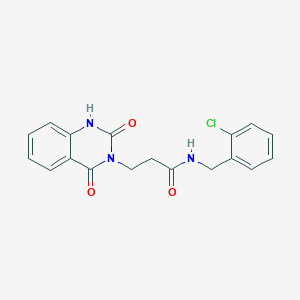

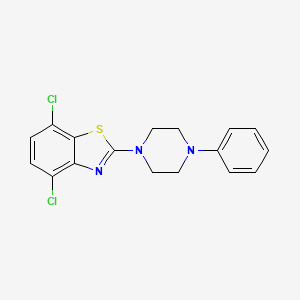

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

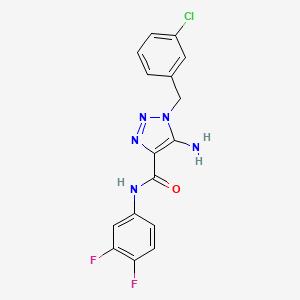

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor signaling and immune cell activation.

Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Activity

Compounds containing heterocycles, such as piperidine and indole, demonstrate potential CNS activities. This is attributed to their ability to interact with various neurotransmitters within the CNS, offering a foundation for synthesizing novel CNS-acting drugs. Saganuwan (2017) highlighted the significance of such functional chemical groups in developing compounds with CNS effects, ranging from depression to convulsion mitigation S. Saganuwan, 2017.

Antitubercular Activity

Derivatives of the compound, particularly those with modifications to the piperidine and indole moieties, have been evaluated for their antitubercular (anti-TB) activity. M. Asif (2014) discussed the efficacy of such derivatives against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains M. Asif, 2014.

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Compounds incorporating piperidine and indole structures have been patented as inhibitors of DPP IV, a target for treating type 2 diabetes mellitus. These inhibitors enhance the activity of incretins by preventing their degradation, thus promoting insulin secretion. Laura Mendieta et al. (2011) covered the extensive patent landscape for DPP IV inhibitors, indicating the relevance of these structural motifs in developing antidiabetic drugs Laura Mendieta, T. Tarragó, E. Giralt, 2011.

Synthesis of Tetrahydro-β-carboline Alkaloids

The Pictet-Spengler reaction, utilizing indole-based structures, is pivotal for synthesizing tetrahydro-β-carboline alkaloids, which are core structures in numerous indole-based alkaloids and drugs. R. N. Rao et al. (2017) reviewed methodologies for synthesizing these scaffolds, underscoring their importance in drug discovery for a variety of therapeutic applications R. N. Rao, Barnali Maiti, K. Chanda, 2017.

Indole Synthesis and Its Classification

The synthesis of indole and its derivatives, including those with the tetrahydrocinnolin and piperidinyl groups, is fundamental in developing pharmacologically active molecules. D. Taber and Pavan K. Tirunahari (2011) provided a comprehensive review and classification of indole synthesis methodologies, offering insights into the construction of complex indole-based structures D. Taber, Pavan K. Tirunahari, 2011.

Propiedades

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22(17-5-6-19-16(13-17)7-10-23-19)24-18-8-11-27(12-9-18)21-14-15-3-1-2-4-20(15)25-26-21/h5-7,10,13-14,18,23H,1-4,8-9,11-12H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKCNYOQEPIGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2804296.png)

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2804307.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)